molecular formula C8H6OSe B102045 Benzo[b]selenophen-3(2H)-one CAS No. 19446-95-8

Benzo[b]selenophen-3(2H)-one

Cat. No. B102045
CAS RN: 19446-95-8
M. Wt: 197.1 g/mol
InChI Key: MRVHYSCWUNKALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[b]selenophen-3(2H)-one is an important organic compound that has been widely studied due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. This compound belongs to the family of selenophenes, which are organic compounds containing a selenium atom in the five-membered ring.

Scientific Research Applications

Benzo[b]selenophen-3(2H)-one has been widely studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer activities. In addition, it has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Moreover, Benzo[b]selenophen-3(2H)-one has been reported to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer treatment.

Mechanism of Action

The mechanism of action of Benzo[b]selenophen-3(2H)-one is not fully understood. However, it has been reported to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases and leads to cell death. Moreover, Benzo[b]selenophen-3(2H)-one has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Benzo[b]selenophen-3(2H)-one has been reported to exhibit various biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. Moreover, it has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in inflammation and cancer development. In addition, Benzo[b]selenophen-3(2H)-one has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis.

Advantages and Limitations for Lab Experiments

Benzo[b]selenophen-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and high yield. Moreover, it has been found to exhibit low toxicity and high stability in various conditions. However, there are also some limitations to the use of Benzo[b]selenophen-3(2H)-one in lab experiments. It is relatively expensive compared to other organic compounds, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of Benzo[b]selenophen-3(2H)-one. First, further studies are needed to elucidate its mechanism of action and its potential targets in cancer cells. Second, studies are needed to investigate its potential applications in combination with other chemotherapy drugs. Third, studies are needed to investigate its potential applications in other fields, such as material science and environmental science. Fourth, studies are needed to investigate the potential side effects of Benzo[b]selenophen-3(2H)-one in vivo and in clinical trials. Fifth, studies are needed to develop more efficient and cost-effective methods for the synthesis of Benzo[b]selenophen-3(2H)-one.

Synthesis Methods

The synthesis of Benzo[b]selenophen-3(2H)-one can be achieved through various methods, including the reaction of 2-chlorobenzaldehyde with selenium powder in the presence of sodium hydroxide, the reaction of 2-bromo-1-(phenylseleno)benzene with 2-chlorobenzaldehyde in the presence of potassium carbonate, and the reaction of 2-chlorobenzaldehyde with phenylselenol in the presence of sodium hydroxide. These methods have been reported to yield high purity and high yield of Benzo[b]selenophen-3(2H)-one.

properties

CAS RN

19446-95-8

Product Name

Benzo[b]selenophen-3(2H)-one

Molecular Formula

C8H6OSe

Molecular Weight

197.1 g/mol

IUPAC Name

1-benzoselenophen-3-one

InChI

InChI=1S/C8H6OSe/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2

InChI Key

MRVHYSCWUNKALE-UHFFFAOYSA-N

SMILES

C1C(=O)C2=CC=CC=C2[Se]1

Canonical SMILES

C1C(=O)C2=CC=CC=C2[Se]1

synonyms

Benzo[b]selenophen-3(2H)-one

Origin of Product

United States

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